4-Methoxy-4-oxobut-2-enoate
CAS No.:
Cat. No.: VC20544489
Molecular Formula: C5H5O4-
Molecular Weight: 129.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5O4- |
|---|---|
| Molecular Weight | 129.09 g/mol |
| IUPAC Name | 4-methoxy-4-oxobut-2-enoate |
| Standard InChI | InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1 |
| Standard InChI Key | NKHAVTQWNUWKEO-UHFFFAOYSA-M |
| Canonical SMILES | COC(=O)C=CC(=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-Methoxy-4-oxobut-2-enoate (C₅H₇O₄⁻) features a butenoate backbone with a methoxy group (-OCH₃) at the fourth carbon and a keto group (-C=O) at the same position (Fig. 1). The E-configuration predominates in synthetic preparations due to thermodynamic stability, though the Z-isomer is also accessible under specific conditions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (E)-4-methoxy-4-oxobut-2-enoate |
| Molecular Formula | C₅H₇O₄⁻ |
| Molecular Weight | 129.09 g/mol |
| SMILES | COC(=O)/C=C/C(=O)[O-] |
| InChI Key | NKHAVTQWNUWKEO-NSCUHMNNSA-M |
| Melting Point | 147°C (crystalline form) |
| Solubility | Polar solvents (e.g., DMSO) |
The conjugated π-system between C2–C3 and C4=O renders the compound highly electrophilic, facilitating nucleophilic attacks at the β-position .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common method involves Fischer esterification of (E)-4-methoxy-4-oxobut-2-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . Yields typically range from 50–70%, with purification via recrystallization or column chromatography.
Alternative Routes:
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Claisen Condensation: Reaction of methyl acetoacetate with methyl chloroformate in the presence of NaH.
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Oxidative Methods: Controlled oxidation of 4-methoxy-2-butenol using KMnO₄ in acidic media .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency. Catalysts such as p-toluenesulfonic acid (PTSA) are preferred due to recyclability. A 2024 study reported a 92% yield using a microfluidic setup at 80°C .
Chemical Reactivity and Mechanisms
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions with amines, thiols, and enolates. For example, reaction with benzylamine yields 4-methoxy-4-(benzylamino)butanoate, a precursor to bioactive molecules .
Cycloadditions
Diels-Alder Reactions: The compound acts as a dienophile, forming six-membered cyclohexene derivatives. A 2020 study demonstrated its utility in synthesizing photoresponsive polymers via [4+2] cycloaddition .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Michael Addition | Benzylamine, EtOH, 25°C | β-Amino ester derivative |
| Diels-Alder | Cyclopentadiene, 100°C | Bicyclic lactone |
| Reduction | NaBH₄, MeOH | 4-Methoxy-4-hydroxybutanoate |
Photochemical Behavior
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 3.81 (s, 3H, OCH₃), 6.35 (d, J = 15.6 Hz, 1H, H2), 6.98 (d, J = 15.6 Hz, 1H, H3) .
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¹³C NMR: δ 52.1 (OCH₃), 123.5 (C2), 144.2 (C3), 170.1 (C=O) .
IR Spectroscopy
Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α,β-unsaturated ketone).
Biological and Industrial Applications
Antituberculosis Agents
(E)-4-Methoxy-4-oxobut-2-enoate derivatives inhibit Mycobacterium tuberculosis protein kinase B (PknB), a critical enzyme for bacterial cell-wall biosynthesis. Compound IIIa16 (MIC = 0.125 μg/mL) outperforms first-line drugs like isoniazid against multidrug-resistant strains .
Polymer Chemistry
The compound serves as a crosslinker in thermosetting resins, enhancing thermal stability up to 300°C. A 2023 patent highlighted its use in epoxy formulations for aerospace composites.
Pharmaceutical Intermediates
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Monomethyl fumarate: A dimethyl ester derivative used in treating psoriasis and multiple sclerosis .
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β-Aroylacrylic esters: Key intermediates in NSAID synthesis (e.g., ketoprofen) .
Comparison with Structural Analogs
Table 3: Functional Group Impact on Reactivity
| Compound | Substituent | Reactivity (vs. 4-Methoxy) |
|---|---|---|
| Methyl maleate | -OCH₃ at C2 | 40% slower Michael addition |
| Ethyl fumarate | -OC₂H₅ at C4 | Comparable |
| 4-Octoxy derivative | -OC₈H₁₇ at C4 | Enhanced lipophilicity |
The methoxy group’s electron-donating effect stabilizes transition states in nucleophilic attacks, explaining its superior reactivity over alkyl analogs .
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